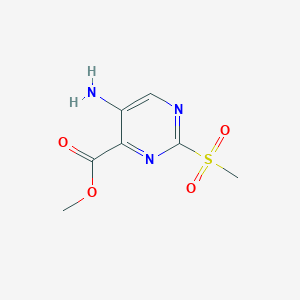![molecular formula C5H8N6O2 B13075840 [2-(3-Amino-1H-1,2,4-triazol-1-YL)acetyl]urea](/img/structure/B13075840.png)
[2-(3-Amino-1H-1,2,4-triazol-1-YL)acetyl]urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[2-(3-Amino-1H-1,2,4-triazol-1-YL)acetyl]urea: is a chemical compound that belongs to the class of triazole derivatives Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms This particular compound is characterized by the presence of an amino group attached to the triazole ring and an acetylurea moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of [2-(3-Amino-1H-1,2,4-triazol-1-YL)acetyl]urea typically involves the reaction of 3-amino-1H-1,2,4-triazole with acetic anhydride, followed by the addition of urea. The reaction conditions often include the use of a solvent such as ethanol or methanol and may require heating to facilitate the reaction. The general reaction scheme can be represented as follows:
Step 1: 3-amino-1H-1,2,4-triazole + acetic anhydride → 2-(3-Amino-1H-1,2,4-triazol-1-yl)acetate
Step 2: 2-(3-Amino-1H-1,2,4-triazol-1-yl)acetate + urea → this compound
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the desired compound in high purity.
Análisis De Reacciones Químicas
Types of Reactions: [2-(3-Amino-1H-1,2,4-triazol-1-YL)acetyl]urea can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The triazole ring can undergo substitution reactions with electrophiles or nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Reagents like alkyl halides or acyl chlorides can be employed for substitution reactions.
Major Products Formed:
Oxidation: Nitro derivatives of the compound.
Reduction: Amino derivatives.
Substitution: Various substituted triazole derivatives.
Aplicaciones Científicas De Investigación
Chemistry:
Catalysis: The compound can be used as a ligand in coordination chemistry to form metal complexes with catalytic properties.
Materials Science: It can be incorporated into polymers to enhance their thermal and mechanical properties.
Biology and Medicine:
Antimicrobial Agents: The compound has shown potential as an antimicrobial agent due to its ability to inhibit the growth of bacteria and fungi.
Cancer Research: It has been investigated for its cytotoxic effects on cancer cells, making it a candidate for anticancer drug development.
Industry:
Agriculture: The compound can be used as a precursor for the synthesis of herbicides and pesticides.
Pharmaceuticals: It serves as an intermediate in the synthesis of various pharmaceutical compounds.
Mecanismo De Acción
The mechanism of action of [2-(3-Amino-1H-1,2,4-triazol-1-YL)acetyl]urea involves its interaction with specific molecular targets. In biological systems, the compound can inhibit enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. For example, it may inhibit enzymes involved in DNA replication or protein synthesis, leading to cell death in microbial or cancer cells. The triazole ring and acetylurea moiety play crucial roles in its binding affinity and specificity.
Comparación Con Compuestos Similares
3-Amino-1H-1,2,4-triazole: A precursor in the synthesis of [2-(3-Amino-1H-1,2,4-triazol-1-YL)acetyl]urea.
1,2,4-Triazole: A parent compound with various derivatives having different biological activities.
2-(3-Amino-1H-1,2,4-triazol-1-yl)ethanol: A compound with similar structural features but different functional groups.
Uniqueness: this compound is unique due to its combination of the triazole ring and acetylurea moiety, which imparts distinct chemical and biological properties
Propiedades
Fórmula molecular |
C5H8N6O2 |
|---|---|
Peso molecular |
184.16 g/mol |
Nombre IUPAC |
2-(3-amino-1,2,4-triazol-1-yl)-N-carbamoylacetamide |
InChI |
InChI=1S/C5H8N6O2/c6-4-8-2-11(10-4)1-3(12)9-5(7)13/h2H,1H2,(H2,6,10)(H3,7,9,12,13) |
Clave InChI |
BYDQQEIINXMQQG-UHFFFAOYSA-N |
SMILES canónico |
C1=NC(=NN1CC(=O)NC(=O)N)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


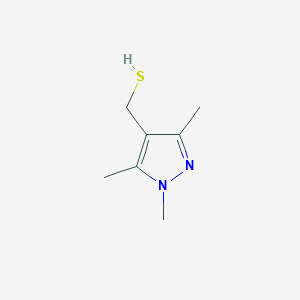
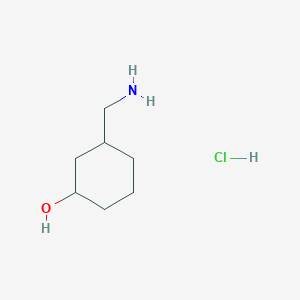


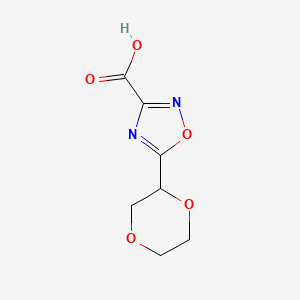
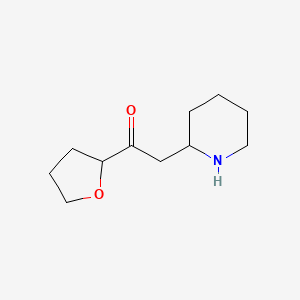
![1-[(2,6-Dimethylheptan-4-yl)amino]propan-2-ol](/img/structure/B13075790.png)
![4-Chloro-2-[(methylsulfanyl)methyl]-5-(thiophen-2-yl)thieno[2,3-d]pyrimidine](/img/structure/B13075793.png)
![1-[2-(1-Methyl-1H-pyrazol-4-yl)ethyl]-1H-1,2,3-triazol-4-amine](/img/structure/B13075809.png)
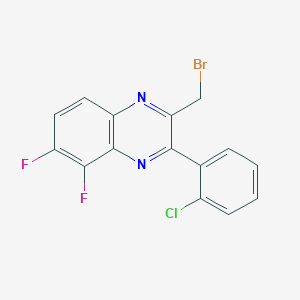
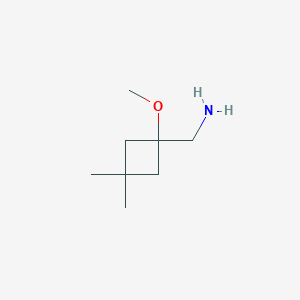

![1-Chloro-2-{[(2-iodocyclopentyl)oxy]methyl}benzene](/img/structure/B13075835.png)
